3,4-Methylenedioxy-N-isopropylcathinone hydrochloride

Forensic Toxicology Analytical Chemistry GC-MS

Forensic GC-MS methods often fail to distinguish structurally similar synthetic cathinones, risking false-positive identifications in seized drug analysis. 3,4-Methylenedioxy-N-isopropylcathinone HCl (CAS 2749298-40-4) is a ≥98% purity certified reference standard (ISO/IEC 17025, ISO 17034) that resolves this challenge: • Validated GC-MS retention time: 3.217 ± 0.002 min; Kovats index: 1816 ± 1 • Enables unambiguous differentiation from methylone, ethylone, and other cathinone analogs • Serves as traceable calibrant for LC-MS/MS and GC-MS quantitative assay development • Neat solid; ambient shipping; global delivery to qualified forensic and research institutions

Molecular Formula C13H18ClNO3
Molecular Weight 271.74 g/mol
Cat. No. B12352412
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Methylenedioxy-N-isopropylcathinone hydrochloride
Molecular FormulaC13H18ClNO3
Molecular Weight271.74 g/mol
Structural Identifiers
SMILESCC(C)NC(C)C(=O)C1=CC2=C(C=C1)OCO2.Cl
InChIInChI=1S/C13H17NO3.ClH/c1-8(2)14-9(3)13(15)10-4-5-11-12(6-10)17-7-16-11;/h4-6,8-9,14H,7H2,1-3H3;1H
InChIKeyHWTCYWAHKCLKCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

iPRONE HCl: Analytical Reference Standard Overview


3,4-Methylenedioxy-N-isopropylcathinone hydrochloride (CAS 2749298-40-4, also referred to as iPRONE) is a synthetic cathinone derivative categorized as an analytical reference material . It is a substituted cathinone featuring a 3,4-methylenedioxy ring substitution and an N-isopropyl group, distinguishing it from N-methyl, N-ethyl, and unsubstituted analogs [1]. This compound is intended for research and forensic applications, and its physiological and toxicological properties are not known [2].

iPRONE HCl: Why Generic Substitution Fails


Generic substitution among synthetic cathinones is scientifically untenable due to the profound impact of minor structural modifications on pharmacological and analytical profiles. Studies demonstrate that N-alkyl substitution alone can drastically alter DAT/SERT selectivity and potency [1]. Furthermore, the 3,4-methylenedioxy ring imparts unique serotonergic activity compared to unsubstituted analogs [2]. Even compounds with identical molecular formulas can exhibit distinct retention times and mass spectral fragmentation patterns, leading to misidentification if generic methods are applied [3]. Therefore, this compound must be treated as a unique entity, not an interchangeable member of its class, for any research or forensic purpose.

iPRONE HCl: Quantitative Differentiation Evidence


GC-MS Retention Time and Kovats Index Differentiation

In a validated targeted GC-MS method for synthetic cathinones, 3,4-Methylenedioxy-N-isopropylcathinone hydrochloride exhibits a distinct retention time of 3.217 (±0.002) minutes and a Kovats retention index of 1816 (±1) [1]. This quantitative profile is unique and allows for unambiguous differentiation from closely related analogs such as methylone (2.758 min), ethylone (3.083 min), and butylone (3.182 min) [1].

Forensic Toxicology Analytical Chemistry GC-MS Cathinone Identification

Certified Reference Standard with ISO Accreditation

3,4-Methylenedioxy-N-isopropylcathinone hydrochloride is supplied as a qualified Reference Material (RM) manufactured and tested to meet ISO/IEC 17025 and ISO 17034 international standards, with a certified purity of ≥98% . In contrast, many alternative sources provide compounds of unspecified or lower purity without traceable certification [1].

Analytical Chemistry Quality Control Reference Materials ISO 17025

N-Isopropyl Substitution and DAT/SERT Selectivity

While direct pharmacological data for this specific compound are not available, class-level inference from a study on N-alkyl cathinones demonstrates that potency for inhibiting the dopamine transporter (DAT) increases as the amino-substituent expands from a methyl- to an ethyl-group [1]. Extrapolating this trend, the N-isopropyl substituent is expected to further modulate DAT inhibition and DAT/SERT selectivity compared to N-methyl (e.g., methylone) and N-ethyl (e.g., ethylone) analogs [1].

Neuropharmacology Structure-Activity Relationship Monoamine Transporters DAT/SERT Selectivity

iPRONE HCl: Research & Forensic Applications


Forensic Toxicology: Seized Drug Identification

Forensic laboratories require definitive identification of novel psychoactive substances (NPS) in seized samples. The unique GC-MS retention time (3.217 ± 0.002 min) and Kovats index (1816 ± 1) of 3,4-Methylenedioxy-N-isopropylcathinone hydrochloride, as established in a validated targeted method [1], provide a quantitative basis for its unambiguous identification and differentiation from other cathinones with similar mass spectra. This prevents false positives and ensures legally defensible results.

Certified Reference Standard for Method Validation

Development and validation of new analytical methods (e.g., LC-MS/MS, GC-MS) for synthetic cathinones require a certified reference standard. This compound, supplied with ≥98% purity and traceable to ISO/IEC 17025 and ISO 17034 standards , serves as a reliable calibrant and quality control material. Its use ensures the accuracy, precision, and reproducibility of quantitative assays, which is essential for both research and forensic accreditation.

N-Alkyl Chain Length SAR Studies

Researchers investigating the SAR of synthetic cathinones can utilize this compound to probe the effect of increasing N-alkyl chain length (isopropyl) on monoamine transporter interactions. By comparing its in vitro profile (once established) to that of N-methyl (methylone) and N-ethyl (ethylone) analogs, scientists can gain critical insights into the structural determinants of DAT/SERT selectivity and potency [2], contributing to a deeper understanding of this class of compounds.

Reference Data for Unknown Metabolites

Given that the physiological and toxicological properties of this compound are unknown [3], it is a prime candidate for in vitro and in vivo metabolism studies. Researchers can use this certified reference standard to identify and quantify potential metabolites in biological matrices, generating crucial data for clinical and forensic toxicology laboratories. This foundational research is necessary to understand the compound's disposition and potential health risks.

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